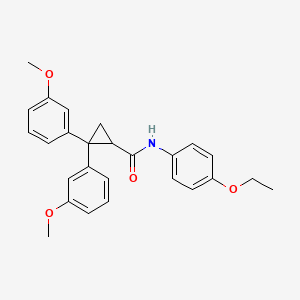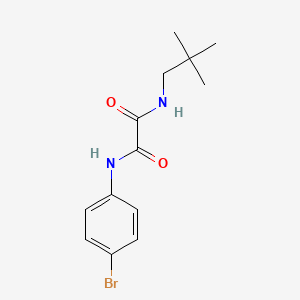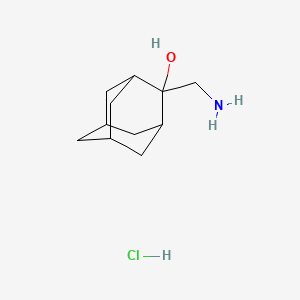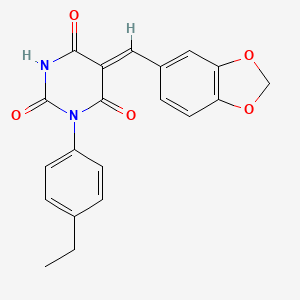
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its strained nature and unique reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the ethoxy and methoxy substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of scalable purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for use as a pharmaceutical agent or a biochemical probe.
Medicine: The compound might exhibit therapeutic properties, making it a candidate for drug development.
Industry: Its reactivity and functional group diversity could be harnessed for the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide exerts its effects depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could play a crucial role in these interactions, potentially stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide: shares structural similarities with other cyclopropane-containing compounds, such as cyclopropane carboxylic acids and cyclopropane amides.
N-(4-methoxyphenyl)-2,2-bis(3-ethoxyphenyl)cyclopropane-1-carboxamide: is another similar compound, differing only in the positions of the ethoxy and methoxy groups.
Uniqueness
The unique combination of ethoxy and methoxy substituents on the cyclopropane ring distinguishes this compound from other similar compounds. This structural variation can lead to different reactivity and biological activity profiles, making it a valuable compound for further study.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-31-21-13-11-20(12-14-21)27-25(28)24-17-26(24,18-7-5-9-22(15-18)29-2)19-8-6-10-23(16-19)30-3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAQLDVRUKVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5227389.png)


![2-[2-[4-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride](/img/structure/B5227409.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
![Cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5227440.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B5227441.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine](/img/structure/B5227462.png)
![butyl 2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B5227479.png)

![1-[2-[5-(4-Fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5227483.png)
![2-[2-[2-(4-Chlorophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5227485.png)
